molecular formula C14H16BrN3O B12086193 3-Bromo-7-(4-methoxybenzyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine CAS No. 1075728-85-6

3-Bromo-7-(4-methoxybenzyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

Cat. No.: B12086193
CAS No.: 1075728-85-6
M. Wt: 322.20 g/mol
InChI Key: ONPIGJLKIWKAIQ-UHFFFAOYSA-N
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Description

3-Bromo-7-(4-methoxybenzyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine is a heterocyclic compound that features a bromine atom, a methoxybenzyl group, and a tetrahydroimidazo[1,5-a]pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-7-(4-methoxybenzyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, the preparation might involve the use of bromoacetyl bromide and 4-methoxybenzylamine, followed by cyclization with a suitable base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-7-(4-methoxybenzyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Cyclization Reactions: The core structure allows for further cyclization reactions to form more complex heterocycles.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can modify the oxidation state of the compound.

Scientific Research Applications

3-Bromo-7-(4-methoxybenzyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 3-Bromo-7-(4-methoxybenzyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    7-(4-Methoxybenzyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine: Lacks the bromine atom, which may affect its reactivity and biological activity.

    3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine: Lacks the methoxybenzyl group, which may influence its binding properties and applications.

Uniqueness

The presence of both the bromine atom and the methoxybenzyl group in 3-Bromo-7-(4-methoxybenzyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine makes it unique. These functional groups contribute to its distinct chemical reactivity and potential for diverse applications in various fields.

Properties

CAS No.

1075728-85-6

Molecular Formula

C14H16BrN3O

Molecular Weight

322.20 g/mol

IUPAC Name

3-bromo-7-[(4-methoxyphenyl)methyl]-6,8-dihydro-5H-imidazo[1,5-a]pyrazine

InChI

InChI=1S/C14H16BrN3O/c1-19-13-4-2-11(3-5-13)9-17-6-7-18-12(10-17)8-16-14(18)15/h2-5,8H,6-7,9-10H2,1H3

InChI Key

ONPIGJLKIWKAIQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2CCN3C(=CN=C3Br)C2

Origin of Product

United States

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